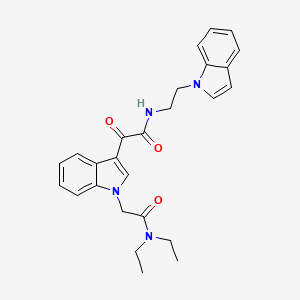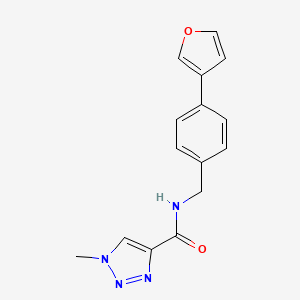
ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorobenzoyl moiety attached to a pyrazole ring
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminothiazole-4-carboxylate schiff bases have been reported to target the enzyme udp-n-acetylmuramate/l-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .
Mode of Action
For instance, 2-aminothiazole-4-carboxylate Schiff bases were found to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests that ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate might also interact with its target in a similar manner.
Biochemical Pathways
Based on the potential target of similar compounds, it can be inferred that this compound may affect the bacterial cell wall synthesis pathway .
Pharmacokinetics
Similar compounds have been reported to show high drug-likeness scores and notable lead-like properties , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Similar compounds have been reported to show significant antibacterial and antifungal potential , suggesting that this compound might also exhibit similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced through an acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The dichlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atoms in the dichlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a benzoyl group.
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-3-carboxylate: Similar structure but with the carboxylate group at a different position on the pyrazole ring.
Ethyl 5-amino-1-(2,4-dichlorobenzoyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
These compounds may exhibit different biological activities and chemical properties due to variations in their structures, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-(2,4-dichlorobenzoyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3/c1-2-21-13(20)9-6-17-18(11(9)16)12(19)8-4-3-7(14)5-10(8)15/h3-6H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZSJPGBFWYKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)

![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2768664.png)

![6-Cyclopropyl-2-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2768669.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)
![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)
![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)
![[(E)-2-{1-[3,5-bis(trifluoromethyl)phenyl]-4-(pyridine-4-carbonyl)-1H-1,2,3-triazol-5-yl}ethenyl]dimethylamine](/img/structure/B2768677.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)

